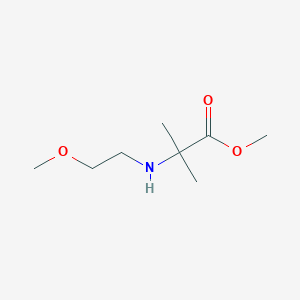

Methyl 2-((2-methoxyethyl)amino)-2-methylpropanoate

Description

Methyl 2-((2-methoxyethyl)amino)-2-methylpropanoate is an ester derivative featuring a 2-methylpropanoate backbone substituted with a 2-methoxyethylamino group.

Properties

IUPAC Name |

methyl 2-(2-methoxyethylamino)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-8(2,7(10)12-4)9-5-6-11-3/h9H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFDNNPSATYSHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)NCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2-methoxyethyl)amino)-2-methylpropanoate typically involves the reaction of 2-methoxyethylamine with methyl 2-bromo-2-methylpropanoate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2-methoxyethyl)amino)-2-methylpropanoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-((2-methoxyethyl)amino)-2-methylpropanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-((2-methoxyethyl)amino)-2-methylpropanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various biological pathways, exerting their effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The table below compares Methyl 2-((2-methoxyethyl)amino)-2-methylpropanoate with key analogs based on functional groups, molecular weight, and applications:

*Calculated based on formula C₈H₁₅NO₃.

Key Observations:

- Methoxyethyl vs. Boronic Acid/Aromatic Groups: The boronic acid derivative in exhibits significant biological activity (HDAC inhibition), whereas this compound lacks direct bioactivity data but shares the methoxyethyl motif, which may enhance solubility or binding in similar targets.

- Amino Group Variants: Ethyl 2-amino-2-methylpropanoate has a simpler primary amine, making it more reactive in nucleophilic reactions compared to the tertiary amine in the target compound.

- Aromatic vs. Aliphatic Substituents: Methyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate incorporates electron-withdrawing groups (bromo, nitro), increasing electrophilicity and reactivity in substitution reactions.

Physicochemical Properties

- Solubility: The methoxyethyl group in the target compound likely enhances hydrophilicity compared to purely aliphatic analogs (e.g., Ethyl 2-(acetyloxy)-2-methylpropanoate ).

- Stability: Tertiary amines (as in the target compound) are less prone to oxidation than primary amines (e.g., Ethyl 2-amino-2-methylpropanoate ).

Biological Activity

Methyl 2-((2-methoxyethyl)amino)-2-methylpropanoate is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₆H₁₃NO₃

- Molecular Weight : 145.18 g/mol

- CAS Number : Not specified in the sources but can be referenced through chemical databases.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates several potential mechanisms through which this compound may exert its effects:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

- Antioxidant Activity : Preliminary studies suggest that it could exhibit antioxidant properties, reducing oxidative stress within cells.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds structurally related to this compound. For instance, analogs of methoxyestradiol have demonstrated significant antiproliferative effects against various cancer cell lines by disrupting microtubule dynamics and inducing apoptosis .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (Breast Cancer) | 5.0 | Microtubule disruption |

| Study B | A549 (Lung Cancer) | 3.5 | Apoptosis induction |

| Study C | HeLa (Cervical Cancer) | 4.0 | ROS generation |

Antimicrobial Activity

Research into the antimicrobial properties of similar compounds suggests that this compound may also possess activity against specific bacterial strains. For example, compounds with similar functional groups have shown efficacy in inhibiting the growth of Gram-positive bacteria, indicating a potential for development as an antimicrobial agent.

Case Studies

- Case Study on Anticancer Efficacy : A study published in Cancer Letters explored the effects of methoxyestradiol derivatives on breast cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through microtubule stabilization .

- Antimicrobial Evaluation : In a separate investigation, a series of methoxy-substituted amines were tested for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results showed promising inhibitory concentrations, warranting further exploration into their potential as therapeutic agents .

Safety and Toxicology

While exploring the biological activities of this compound, it is crucial to consider its safety profile:

- Flammability : Classified as a flammable liquid and vapor.

- Skin Irritation : Causes skin irritation upon contact.

- Environmental Impact : Further studies are needed to assess its ecological toxicity and degradation potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.